
Trifluoroborato de (Ftalimidometil)potasio
Descripción general
Descripción
Potassium ((1,3-dioxoisoindolin-2-yl)methyl)trifluoroborate is a chemical compound with the molecular formula C9H6BF3KNO2 . It is a solid substance with a molecular weight of 267.06 . The compound is used in proteomics research .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H10BF3NO2.K/c17-16(18,19)11-5-3-4-10(8-11)9-20-14(21)12-6-1-2-7-13(12)15(20)22;/h1-8H,9H2;/q-1;+1 . This indicates the presence of a potassium ion and a complex organic molecule with boron, fluorine, nitrogen, and oxygen atoms. More detailed structural analysis would require additional data such as NMR or crystallography studies .Aplicaciones Científicas De Investigación
Reacciones de Acoplamiento Cruzado de Suzuki-Miyaura
El Trifluoroborato de (Ftalimidometil)potasio es un reactivo valioso en las reacciones de acoplamiento cruzado de Suzuki-Miyaura. Esta reacción es una piedra angular en la química orgánica, que permite la formación de enlaces carbono-carbono entre ácidos bórico arilo o vinílico y haluros o triflato de arilo o vinílico. La estabilidad y la reactividad del compuesto lo convierten en una excelente opción para la creación de compuestos biarílicos, que son estructuras frecuentes en productos farmacéuticos, agroquímicos y materiales orgánicos .
Síntesis de Imidas Bioactivas
El compuesto sirve como precursor para la síntesis de varias imidas bioactivas. Los derivados de ftalimida, por ejemplo, exhiben una amplia gama de actividades biológicas, incluidas las funciones como analgésicos, agentes antiinflamatorios, anticonvulsivos, herbicidas, insecticidas y antipsicóticos. La síntesis eficiente de sales de trifluoroborato de ftalimidometilpotasio permite la exploración de estos compuestos farmacológicamente relevantes .
Desarrollo de Compuestos Anti-VIH
El this compound se ha utilizado en el desarrollo de compuestos anti-VIH. Las N-bencilftalimidas, que se pueden sintetizar utilizando este compuesto, han mostrado actividades como inhibidores no nucleósidos de la transcriptasa inversa del VIH-1. Esta aplicación es crucial en la lucha continua contra el VIH/SIDA, ya que contribuye al descubrimiento de nuevos agentes terapéuticos .
Aminometilación de Sustratos Aromáticos
Este compuesto también es conocido por su uso en la aminometilación de sustratos aromáticos. Este proceso es significativo en la síntesis de varias moléculas orgánicas, particularmente en la industria farmacéutica, donde los grupos aminometilo son una característica común en las moléculas de fármacos .
Síntesis de Agentes Antiinflamatorios
La síntesis de agentes antiinflamatorios es otra aplicación del this compound. Al actuar como un bloque de construcción para los derivados de ftalimida, ayuda a crear compuestos que pueden tratar potencialmente enfermedades relacionadas con la inflamación, ofreciendo una vía hacia nuevos tratamientos .
Investigación Química Agrícola
En la investigación química agrícola, el this compound se utiliza para crear herbicidas e insecticidas. Su papel en la síntesis de derivados de ftalimida, que tienen propiedades herbicidas e insecticidas, lo convierte en un compuesto importante en el desarrollo de nuevos productos agrícolas .
Aplicaciones en Ciencia de Materiales
El compuesto encuentra aplicaciones en la ciencia de los materiales, particularmente en la síntesis de materiales orgánicos con propiedades electrónicas específicas. La capacidad de crear enlaces carbono-carbono estables a través de reacciones de acoplamiento cruzado es esencial en el desarrollo de materiales para la electrónica y la fotónica .
Síntesis de Fármacos Anticonvulsivos
Por último, el this compound es fundamental en la síntesis de fármacos anticonvulsivos. Estos fármacos son vitales para el tratamiento de la epilepsia y otros trastornos convulsivos, y el papel del compuesto en la formación de las estructuras químicas necesarias es invaluable en la química medicinal .
Mecanismo De Acción
Target of Action
It is known that this compound is used as a nucleophilic coupling partner in metal-catalyzed cross-coupling reactions . The metals commonly involved in these reactions include copper, rhodium, nickel, or palladium .
Mode of Action
Potassium (Phthalimidomethyl)trifluoroborate interacts with its targets through a process known as the Suzuki-Miyaura cross-coupling reaction . This reaction involves the coupling of an organoboron compound (like Potassium (Phthalimidomethyl)trifluoroborate) with a halide or pseudohalide under the influence of a base and a palladium catalyst .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction, in which Potassium (Phthalimidomethyl)trifluoroborate participates, is a key biochemical pathway. This reaction is widely used in organic chemistry for the formation of carbon-carbon bonds . The downstream effects of this reaction can lead to the synthesis of various organic compounds, including pharmaceuticals and polymers .
Result of Action
The result of the action of Potassium (Phthalimidomethyl)trifluoroborate is the formation of new carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds, including complex molecules used in pharmaceuticals and polymers .
Action Environment
The action of Potassium (Phthalimidomethyl)trifluoroborate is influenced by several environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction requires the presence of a base and a palladium catalyst . Additionally, the reaction is typically carried out under controlled laboratory conditions, including specific temperature and pressure settings . The stability and efficacy of Potassium (Phthalimidomethyl)trifluoroborate can also be affected by storage conditions. It is recommended to be stored at room temperature, in a cool and dark place .
Análisis Bioquímico
Biochemical Properties
Potassium ((1,3-dioxoisoindolin-2-yl)methyl)trifluoroborate plays a significant role in biochemical reactions, particularly in the context of proteomics and enzyme studies. This compound interacts with various enzymes and proteins, often serving as a substrate or inhibitor. For instance, it has been observed to interact with enzymes involved in phosphorylation processes, where it can act as a competitive inhibitor, thereby modulating enzyme activity. The nature of these interactions is primarily based on the compound’s ability to form stable complexes with the active sites of enzymes, leading to altered enzymatic functions .
Cellular Effects
The effects of Potassium ((1,3-dioxoisoindolin-2-yl)methyl)trifluoroborate on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been shown to affect the mitogen-activated protein kinase (MAPK) pathway, leading to changes in cell proliferation and apoptosis. Additionally, Potassium ((1,3-dioxoisoindolin-2-yl)methyl)trifluoroborate can alter the expression of genes involved in metabolic pathways, thereby impacting cellular energy production and utilization .
Molecular Mechanism
At the molecular level, Potassium ((1,3-dioxoisoindolin-2-yl)methyl)trifluoroborate exerts its effects through specific binding interactions with biomolecules. The compound can bind to the active sites of enzymes, leading to either inhibition or activation, depending on the enzyme’s nature. For example, it can inhibit kinases by occupying the ATP-binding site, thereby preventing phosphorylation events. Additionally, Potassium ((1,3-dioxoisoindolin-2-yl)methyl)trifluoroborate can influence gene expression by interacting with transcription factors, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Potassium ((1,3-dioxoisoindolin-2-yl)methyl)trifluoroborate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Potassium ((1,3-dioxoisoindolin-2-yl)methyl)trifluoroborate remains stable under standard laboratory conditions for extended periods, allowing for consistent experimental results. Prolonged exposure to light and air can lead to gradual degradation, which may affect its efficacy in biochemical assays .
Dosage Effects in Animal Models
The effects of Potassium ((1,3-dioxoisoindolin-2-yl)methyl)trifluoroborate vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and cellular processes without causing significant toxicity. At higher doses, Potassium ((1,3-dioxoisoindolin-2-yl)methyl)trifluoroborate may exhibit toxic effects, including oxidative stress and cellular damage. These threshold effects highlight the importance of careful dosage optimization in experimental studies to avoid adverse outcomes .
Metabolic Pathways
Potassium ((1,3-dioxoisoindolin-2-yl)methyl)trifluoroborate is involved in various metabolic pathways, interacting with enzymes and cofactors essential for cellular metabolism. The compound can influence metabolic flux by modulating the activity of key enzymes in glycolysis and the tricarboxylic acid cycle. Additionally, Potassium ((1,3-dioxoisoindolin-2-yl)methyl)trifluoroborate can affect metabolite levels, leading to changes in the overall metabolic profile of cells .
Transport and Distribution
Within cells and tissues, Potassium ((1,3-dioxoisoindolin-2-yl)methyl)trifluoroborate is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, where it can exert its biochemical effects. The compound’s distribution is influenced by its chemical properties, including solubility and affinity for cellular components .
Subcellular Localization
Potassium ((1,3-dioxoisoindolin-2-yl)methyl)trifluoroborate exhibits specific subcellular localization, which is crucial for its activity and function. The compound is often directed to particular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. This subcellular targeting is essential for the compound’s role in modulating cellular processes .
Propiedades
IUPAC Name |
potassium;(1,3-dioxoisoindol-2-yl)methyl-trifluoroboranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BF3NO2.K/c11-10(12,13)5-14-8(15)6-3-1-2-4-7(6)9(14)16;/h1-4H,5H2;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDVWKFFRDCGKDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CN1C(=O)C2=CC=CC=C2C1=O)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BF3KNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1001671-72-2 | |
| Record name | Potassium (Phthalimidomethyl)trifluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


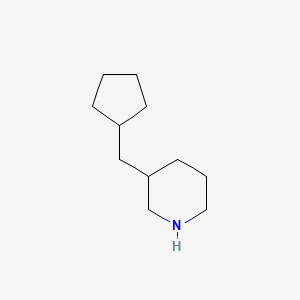
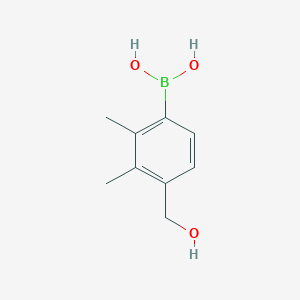
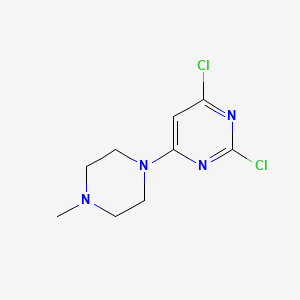
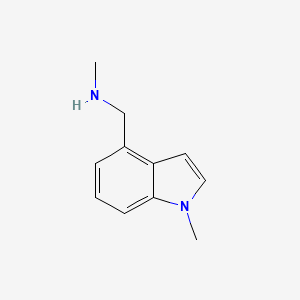

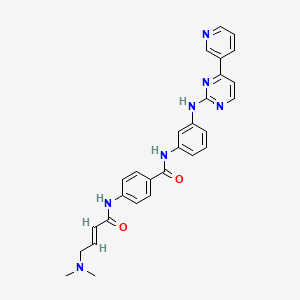
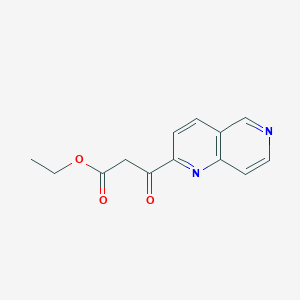
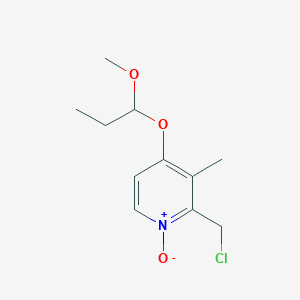

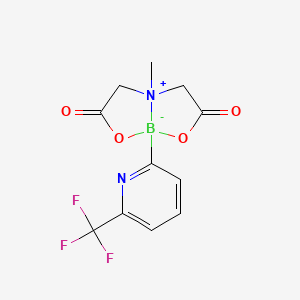
![2-((Piperidin-4-ylmethyl)thio)benzo[d]thiazole hydrochloride](/img/structure/B1456736.png)
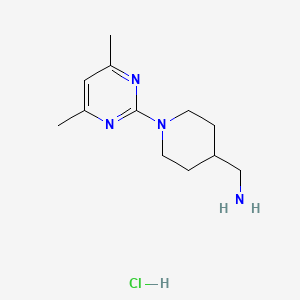
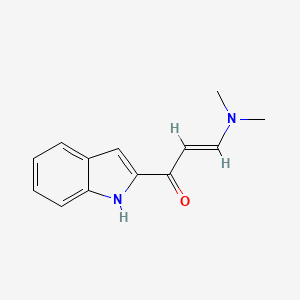
![methyl N-[2-cyano-5-(5-methyl-2-furyl)-3-oxocyclohex-1-en-1-yl]glycinate](/img/structure/B1456740.png)
